

# 2-Bromo-4-fluorophenylboronic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-4-fluorophenylboronic acid

Cat. No.: B572619

[Get Quote](#)

## An In-Depth Technical Guide to 2-Bromo-4-fluorophenylboronic Acid

For researchers, scientists, and professionals in drug development, **2-Bromo-4-fluorophenylboronic acid** is a key reagent in modern organic synthesis. Its utility, primarily as a substrate in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in medicinal chemistry. This guide provides a technical overview of its chemical properties, a detailed experimental protocol for its application, and a visualization of the underlying reaction mechanism.

## Physicochemical Properties

Quantitative data for **2-Bromo-4-fluorophenylboronic acid** is summarized below. This information is critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property          | Value                                            | References                                                  |
|-------------------|--------------------------------------------------|-------------------------------------------------------------|
| Molecular Weight  | 218.82 g/mol                                     | <a href="#">[1]</a>                                         |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> BBrFO <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number        | 1217501-12-6                                     | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Appearance        | Solid                                            |                                                             |
| Boiling Point     | 315.5 ± 52.0 °C (Predicted)                      | <a href="#">[2]</a>                                         |
| Density           | 1.75 ± 0.1 g/cm <sup>3</sup> (Predicted)         | <a href="#">[1]</a>                                         |

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

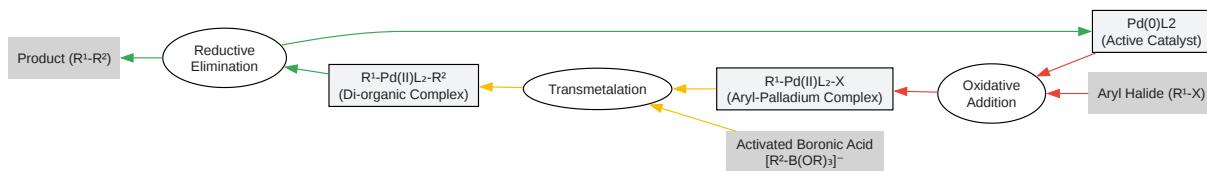
**2-Bromo-4-fluorophenylboronic acid** is an invaluable building block in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[\[4\]](#) This reaction couples an organoboron compound (like **2-Bromo-4-fluorophenylboronic acid**) with an organohalide in the presence of a palladium catalyst and a base.[\[4\]](#)[\[5\]](#) The fluorinated and brominated phenyl structure of this reagent makes it a versatile partner for synthesizing a wide array of fluorinated biaryl derivatives, which are of significant interest in the pharmaceutical industry.[\[6\]](#)

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Bromo-4-fluorophenylboronic acid**. This protocol is a general guideline and may require optimization based on the specific coupling partner and desired scale.

### Materials:

- **2-Bromo-4-fluorophenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., Aryl bromide or chloride, 1.0 equivalent)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 3-5 mol%)[\[5\]](#)[\[7\]](#)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)[\[7\]](#)


- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H<sub>2</sub>O, 4:1 mixture)[5][7]
- High-purity inert gas (Argon or Nitrogen)
- Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[7]

#### Procedure:

- Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine **2-Bromo-4-fluorophenylboronic acid**, the aryl halide, the palladium catalyst, and the base. [7]
- Inert Atmosphere: Seal the flask and thoroughly evacuate it before backfilling with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.[5][7]
- Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[5]
- Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at a temperature typically ranging from 80-120 °C.[5][7]
- Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.[5][7]
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.[8]

## Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role in activating the boronic acid for the transmetalation step.[4]

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. (2-Bromo-4-fluorophenyl)boronic acid | 1217501-12-6 [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. benchchem.com [benchchem.com]
- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
- To cite this document: BenchChem. [2-Bromo-4-fluorophenylboronic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572619#2-bromo-4-fluorophenylboronic-acid-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)